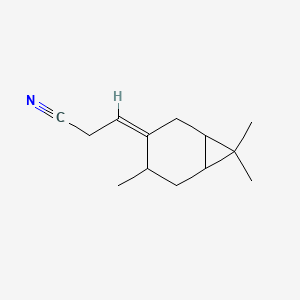
5-Chlor-4-methyl-2-nitrobenzonitril
Übersicht
Beschreibung
5-Chloro-4-methyl-2-nitrobenzonitrile: is an organic compound with the molecular formula C8H5ClN2O2 . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 5-Chloro-4-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitrile-containing compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Biochemische Analyse
Biochemical Properties
5-Chloro-4-methyl-2-nitrobenzonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to conjugate with glutathione S-transferase (GST) isoenzymes, which are crucial for detoxification processes . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.
Cellular Effects
The effects of 5-Chloro-4-methyl-2-nitrobenzonitrile on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular functions . Additionally, it has been reported to affect the expression of genes involved in stress response and metabolic pathways, thereby impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 5-Chloro-4-methyl-2-nitrobenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-4-methyl-2-nitrobenzonitrile in laboratory settings are critical for understanding its long-term effects. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could influence its activity . In vitro and in vivo studies have demonstrated that prolonged exposure to 5-Chloro-4-methyl-2-nitrobenzonitrile can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 5-Chloro-4-methyl-2-nitrobenzonitrile vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects by modulating enzyme activity and gene expression . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced.
Metabolic Pathways
5-Chloro-4-methyl-2-nitrobenzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites and the overall metabolic balance . For instance, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular redox status and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Chloro-4-methyl-2-nitrobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Studies have shown that it can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Chloro-4-methyl-2-nitrobenzonitrile is crucial for its activity. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Nitration of 4-Chloro-2-methylbenzonitrile:
Reactants: 4-Chloro-2-methylbenzonitrile, Nitric acid, Sulfuric acid.
Conditions: The nitration reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: 4-Chloro-2-methylbenzonitrile is slowly added to a mixture of concentrated nitric acid and sulfuric acid under stirring. The reaction mixture is maintained at low temperature to ensure controlled nitration.
-
Chlorination of 4-Methyl-2-nitrobenzonitrile:
Reactants: 4-Methyl-2-nitrobenzonitrile, Chlorine gas.
Conditions: The reaction is carried out at room temperature in the presence of a catalyst such as iron(III) chloride.
Procedure: Chlorine gas is bubbled through a solution of 4-Methyl-2-nitrobenzonitrile in an appropriate solvent (e.g., dichloromethane) in the presence of iron(III) chloride.
Industrial Production Methods:
Industrial production of 5-Chloro-4-methyl-2-nitrobenzonitrile typically involves large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Reduction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C).
Conditions: The reduction is carried out under hydrogen atmosphere at room temperature.
Products: The nitro group is reduced to an amino group, forming 5-Chloro-4-methyl-2-aminobenzonitrile.
-
Substitution:
Reagents: Sodium methoxide, Methanol.
Conditions: The reaction is carried out at reflux temperature.
Products: The chlorine atom is substituted by a methoxy group, forming 4-Methoxy-2-methyl-5-nitrobenzonitrile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Sodium dichromate.
Reduction: Hydrogen gas, Palladium on carbon (Pd/C).
Substitution: Sodium methoxide, Methanol.
Major Products:
Reduction: 5-Chloro-4-methyl-2-aminobenzonitrile.
Substitution: 4-Methoxy-2-methyl-5-nitrobenzonitrile.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-nitrobenzonitrile: Similar structure but lacks the chlorine atom.
5-Chloro-2-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Methyl-4-nitrobenzonitrile: Similar structure but lacks the chlorine atom
Uniqueness:
5-Chloro-4-methyl-2-nitrobenzonitrile is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these substituents enhances its potential as an intermediate in organic synthesis and its applications in various scientific fields .
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPTTWWTJZVGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701675 | |
| Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97113-40-1 | |
| Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)








![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)

